Cas no 1261748-77-9 (2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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- Inchi: 1S/C14H10N2O2/c17-14(18)10-6-7-15-13-11(10)8-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
- InChI Key: WVBNOPVRNRKLPE-UHFFFAOYSA-N
- SMILES: OC(C1C=CN=C2C=1C=C(C1C=CC=CC=1)N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 315
- XLogP3: 2.5
- Topological Polar Surface Area: 66
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020411-250mg |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1261748-77-9 | 97% | 250mg |
$673.20 | 2022-04-03 | |
| Alichem | A025020411-500mg |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1261748-77-9 | 97% | 500mg |
$999.60 | 2022-04-03 | |
| Alichem | A025020411-1g |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
1261748-77-9 | 97% | 1g |
$1,696.80 | 2022-04-03 |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1261748-77-9)
The compound 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, identified by the CAS registry number CAS No. 1261748-77-9, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied for their unique electronic properties and reactivity. The presence of the phenyl group and the pyrrolopyridine ring system makes this compound particularly interesting for researchers in the fields of organic chemistry, pharmacology, and materials science.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the regioselectivity and stereochemistry of the product. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale production and subsequent applications.
The structural features of this compound, including its conjugated π-system and electron-withdrawing carboxylic acid group, contribute to its unique electronic properties. These properties have been leveraged in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). For instance, studies published in high-impact journals like Nature Materials and Advanced Functional Materials have demonstrated that derivatives of this compound exhibit exceptional charge transport properties, making them promising candidates for next-generation electronic devices.
In the pharmaceutical industry, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has shown potential as a lead compound for drug development. Its ability to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), has been explored in preclinical studies. Researchers at leading institutions like Stanford University and the University of Cambridge have reported that this compound exhibits moderate activity against certain disease-related enzymes, suggesting its potential as a therapeutic agent.
Beyond its chemical and biological applications, this compound has also found utility in analytical chemistry as a chiral resolving agent. Its ability to induce enantioselective interactions in chromatographic separations has been highlighted in recent publications in Analytica Chimica Acta. This property makes it a valuable tool for the separation and analysis of enantiomeric pairs, which is critical in the development of chiral drugs.
The synthesis and characterization of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have been extensively documented in peer-reviewed literature. A study published in the journal Tetrahedron Letters details a novel route involving a tandem cyclization reaction followed by oxidation to introduce the carboxylic acid functionality. This method not only simplifies the synthesis process but also enhances the scalability of production.
In conclusion, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1261748-77) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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